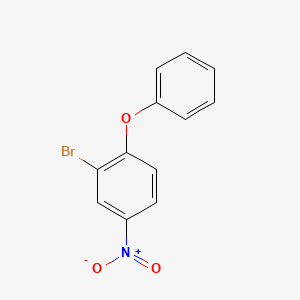

2-Bromo-4-nitro-1-phenoxybenzene

Vue d'ensemble

Description

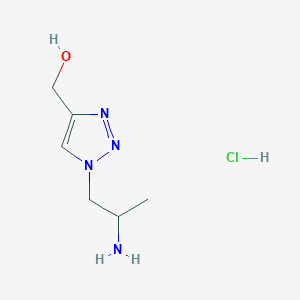

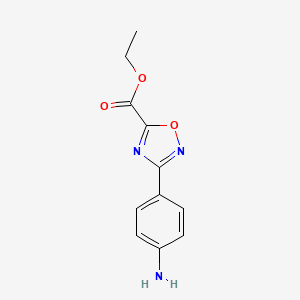

2-Bromo-4-nitro-1-phenoxybenzene is an organic compound with a molecular weight of 294.1 . It is a liquid at room temperature .

Synthesis Analysis

The synthesis of 2-Bromo-4-nitro-1-phenoxybenzene could involve multiple steps. One possible method could be a multistep synthesis involving nitration, conversion of the nitro group to an amine, and bromination . The order of these steps is crucial for the successful synthesis of the compound .Molecular Structure Analysis

The molecular structure of 2-Bromo-4-nitro-1-phenoxybenzene can be represented by the InChI code1S/C12H8BrNO3/c13-9-6-7-12 (11 (8-9)14 (15)16)17-10-4-2-1-3-5-10/h1-8H . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis

2-Bromo-4-nitro-1-phenoxybenzene is a liquid at room temperature . Its exact boiling point, melting point, and density are not specified in the search results .Applications De Recherche Scientifique

Synthesis and Preparation

- 2-Bromo-4-nitro-1-phenoxybenzene, and related compounds, are often used in chemical synthesis. For instance, 1-butoxy-4-nitrobenzene is prepared using 4-nitrophenol with n-butyl bromide, catalyzed by a multi-site phase-transfer catalyst under ultrasonic conditions. This process enhances the reaction rate significantly compared to non-ultrasonic methods (Harikumar & Rajendran, 2014).

- Similarly, 1-(2-Bromoethoxy)-4-nitrobenzene, an intermediate in the synthesis of certain medications, is prepared from 4-nitrophenol and 1,2-dibromoethane via the Williamson Reaction (Zhai Guang-xin, 2006).

Electrochemical Applications

- Electrochemical studies involving similar compounds, like the reduction of 1-(2-Bromoethyl)-2-nitrobenzene at carbon cathodes, have been conducted. These studies provide insights into electrosynthetic routes for various chemical compounds (Du & Peters, 2010).

Biological and Medicinal Research

- Nitroaromatic compounds like 1-nitro-4-phenoxybenzene have been synthesized and evaluated for potential anticancerous properties. Their interaction with human blood DNA and protective effects against DNA damage have been studied, highlighting their potential in medical research (Shabbir et al., 2015).

Analytical Chemistry

- In the field of analytical chemistry, derivatives of compounds like 2-Bromo-4-nitro-1-phenoxybenzene are used. For instance, the detection of nitrobenzene and related aromatics involves their reduction and formation of indophenol blue, a method useful in environmental monitoring (Verma & Gupta, 1987).

Environmental Applications

- Biotransformation studies involving compounds like 3-nitro-4-hydroxybenzene arsonic acid have been conducted to understand their transformation and release of inorganic arsenic in environmental contexts, especially relevant in agricultural practices (Stolz et al., 2007).

Safety And Hazards

When handling 2-Bromo-4-nitro-1-phenoxybenzene, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, and wear chemical impermeable gloves . It is also recommended to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Propriétés

IUPAC Name |

2-bromo-4-nitro-1-phenoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrNO3/c13-11-8-9(14(15)16)6-7-12(11)17-10-4-2-1-3-5-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKKVLHQEOJJXHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-nitro-1-phenoxybenzene | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![cis-1-Benzyl-5-ethoxycarbonylhexahydropyrrolo[3,4-b]pyrrole](/img/structure/B1446850.png)

![2-((1H-benzo[d]imidazol-2-yl)thio)propan-1-amine hydrochloride](/img/structure/B1446856.png)